molecular formula C24H26N2O3 B248518 1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine

1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine

Cat. No. B248518
M. Wt: 390.5 g/mol
InChI Key: VEIWTOXWLQAKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine, also known as Naphthylpiperazine or NPP, is a chemical compound that belongs to the family of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor and a full agonist of the 5-HT2A receptor. These receptors are involved in the regulation of various physiological processes such as mood, appetite, and sleep. By modulating the activity of these receptors, NPP may have potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, NPP has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in reward and motivation. NPP has also been shown to increase the levels of certain hormones such as corticosterone and prolactin. Additionally, NPP has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine in lab experiments is its high potency and selectivity for certain receptors. This allows researchers to study the function of these receptors with high precision. Additionally, NPP has low toxicity and is relatively easy to synthesize. However, one limitation of using NPP in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine. One potential direction is the development of NPP derivatives with improved selectivity and potency for certain receptors. Another direction is the investigation of NPP's potential therapeutic effects in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of NPP and its effects on various physiological processes.

Synthesis Methods

The synthesis method of 1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine involves the reaction of 1-naphthylpiperazine with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions with an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure NPP.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine has been studied for its potential therapeutic applications in various fields of science. In medicinal chemistry, NPP has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, NPP has been studied for its potential use as a tool compound to study the function of certain receptors in the brain. In neuroscience, NPP has been investigated for its potential use in the treatment of drug addiction and depression.

properties

Product Name

1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H26N2O3/c1-28-22-11-10-18(16-23(22)29-2)17-25-12-14-26(15-13-25)24(27)21-9-5-7-19-6-3-4-8-20(19)21/h3-11,16H,12-15,17H2,1-2H3

InChI Key

VEIWTOXWLQAKQP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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